molecular formula C17H12BrClN4O2 B3510075 N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide

N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide

Cat. No.: B3510075
M. Wt: 419.7 g/mol
InChI Key: RWVPACZFNLFTCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a β-ketoenol-pyrazole compound was synthesized and its structure confirmed by single crystal X-ray diffraction . Another compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a β-ketoenol-pyrazole compound was confirmed by single crystal X-ray diffraction . Another compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was analyzed by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of a β-ketoenol-pyrazole compound involved various chemical reactions . Another compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was synthesized by the amidation reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the electron densities and the HOMO–LUMO gap of a β-ketoenol-pyrazole compound were calculated using the DFT method . Another compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was analyzed using DFT to calculate the molecular structure .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a β-ketoenol-pyrazole compound showed moderate antifungal activity against Fusarium oxysporum f.sp. albedinis FAO fungal strains .

Future Directions

The future directions for similar compounds involve further exploration of their biological activities. For instance, the measured antimicrobial activities of a β-ketoenol-pyrazole compound encourage further searching for other structures, likely to be good antifungal candidates .

Properties

IUPAC Name

3-N-(3-bromophenyl)-1-N-(4-chlorophenyl)pyrazole-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN4O2/c18-11-2-1-3-14(10-11)20-16(24)15-8-9-23(22-15)17(25)21-13-6-4-12(19)5-7-13/h1-10H,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVPACZFNLFTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NN(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide
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N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide
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N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide
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N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide
Reactant of Route 5
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N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide
Reactant of Route 6
N~3~-(3-bromophenyl)-N~1~-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxamide

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